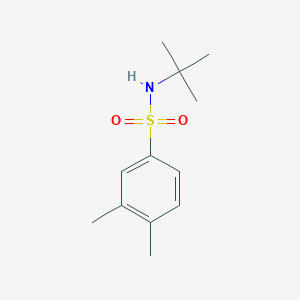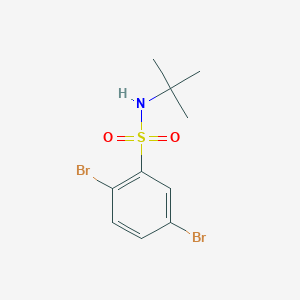
2,4-dichloro-5-methyl-N-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-5-methyl-N-propylbenzenesulfonamide, also known as DCMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their ability to inhibit bacterial growth. In
Applications De Recherche Scientifique
2,4-dichloro-5-methyl-N-propylbenzenesulfonamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a tool for studying ion channels in the nervous system. This compound has been shown to selectively block the activity of certain ion channels, such as the TRPC6 channel, which is involved in the regulation of calcium ions in neurons. This makes this compound a valuable tool for studying the role of ion channels in neuronal signaling and synaptic plasticity.
Another area of research where this compound has shown potential is in the study of cancer cells. This compound has been shown to inhibit the growth of certain cancer cell lines, such as breast cancer and leukemia cells, by inducing cell cycle arrest and apoptosis. This makes this compound a potential candidate for the development of novel anticancer drugs.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-5-methyl-N-propylbenzenesulfonamide involves its ability to selectively block the activity of ion channels in cells. Specifically, this compound has been shown to block the activity of the TRPC6 channel, which is involved in the regulation of calcium ions in neurons. This leads to a decrease in intracellular calcium levels, which can affect various cellular processes, including synaptic transmission and neuronal plasticity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific ion channels that it targets. In neurons, this compound has been shown to affect synaptic transmission and plasticity by modulating calcium ion levels. In cancer cells, this compound induces cell cycle arrest and apoptosis by targeting specific signaling pathways that are involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-dichloro-5-methyl-N-propylbenzenesulfonamide in lab experiments is its selectivity for certain ion channels. This makes it a valuable tool for studying the role of ion channels in various cellular processes. However, the use of this compound in lab experiments is limited by its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays are necessary to ensure that this compound is used safely and effectively in lab experiments.
Orientations Futures
There are several future directions for research on 2,4-dichloro-5-methyl-N-propylbenzenesulfonamide. One area of research is the development of novel derivatives of this compound that have improved selectivity and potency for specific ion channels. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer and neurological disorders. Finally, the use of this compound in combination with other drugs or therapies could be explored to enhance their efficacy and reduce side effects.
Méthodes De Synthèse
The synthesis of 2,4-dichloro-5-methyl-N-propylbenzenesulfonamide involves the reaction between 2,4-dichloro-5-methylbenzenesulfonyl chloride and n-propylamine. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, and requires the use of a base, such as triethylamine or sodium hydroxide, to neutralize the hydrogen chloride that is produced during the reaction. The final product is obtained by filtration and purification using chromatography techniques.
Propriétés
Formule moléculaire |
C10H13Cl2NO2S |
|---|---|
Poids moléculaire |
282.19 g/mol |
Nom IUPAC |
2,4-dichloro-5-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-3-4-13-16(14,15)10-5-7(2)8(11)6-9(10)12/h5-6,13H,3-4H2,1-2H3 |
Clé InChI |
FSFMTHXIRIAQML-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl |
SMILES canonique |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















